2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Overview
Description
2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into the bicyclic framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multistep reactions starting from 2,4-dihydroxyquinoline derivatives. The process includes cyclization reactions facilitated by various reagents and conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and scaling up the reaction processes.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research indicates its potential as an anticancer agent, particularly in inhibiting β-tubulin.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves its interaction with molecular targets such as β-tubulin. This interaction disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is believed to stem from its ability to interfere with bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione: This compound shares a similar bicyclic structure but lacks the nitrogen atom.
2-Azabicyclo[4.2.0]octa-1,3,5-triene: This compound is similar but does not have the dione functionality.
Uniqueness: 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is unique due to the presence of both the nitrogen atom and the dione functionality, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-azabicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO2/c9-6-4-2-1-3-8-5(4)7(6)10/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIIPOCNFWARY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C2=O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505931 | |
Record name | 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-75-0 | |
Record name | 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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